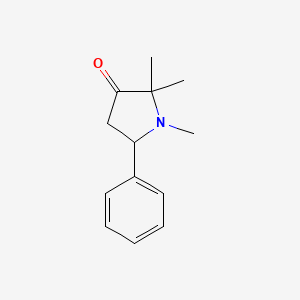

1,2,2-Trimethyl-5-phenylpyrrolidin-3-one

Description

Structure

3D Structure

Properties

CAS No. |

13918-00-8 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1,2,2-trimethyl-5-phenylpyrrolidin-3-one |

InChI |

InChI=1S/C13H17NO/c1-13(2)12(15)9-11(14(13)3)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |

InChI Key |

UCUDTEQUMMNXBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)CC(N1C)C2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,2 Trimethyl 5 Phenylpyrrolidin 3 One and Its Structural Analogues

Strategies for the Construction of the 5-Phenylpyrrolidin-3-one (B13146772) Core

The formation of the 5-phenylpyrrolidin-3-one scaffold is a key step in the synthesis of the target compound. Various strategies have been developed for the construction of this heterocyclic core, primarily involving cyclization reactions. These methods often utilize readily available starting materials and aim to build the pyrrolidinone ring in an efficient and controlled manner.

Cyclization Reactions in Pyrrolidinone Ring Formation

Cyclization reactions are fundamental to the synthesis of the pyrrolidinone ring. One common approach involves the intramolecular cyclization of γ-amino esters or related derivatives. These reactions can be promoted by heat or the use of a base, leading to the formation of the five-membered lactam ring. The specific precursors for these cyclizations can be synthesized through various methods, including Michael additions and reductive aminations.

Another powerful strategy for constructing the pyrrolidinone core is the [3+2] cycloaddition reaction. This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered ring in a single step. For instance, azomethine ylides can serve as the three-atom component and react with a variety of dipolarophiles, such as activated alkenes, to yield highly functionalized pyrrolidines. Subsequent oxidation or functional group manipulation can then lead to the desired pyrrolidin-3-one. The diastereoselectivity of these cycloadditions can often be controlled by the choice of reactants, catalysts, and reaction conditions.

Methodologies Originating from Itaconic Acid Derivatives

Itaconic acid, a bio-based dicarboxylic acid, and its derivatives serve as versatile building blocks for the synthesis of various heterocyclic compounds, including pyrrolidinones. The presence of two carboxylic acid groups and a reactive double bond allows for a range of chemical transformations.

A typical strategy involves the reaction of itaconic acid or its esters with primary amines or ammonia. This reaction can proceed through a Michael addition of the amine to the α,β-unsaturated system of the itaconic acid derivative, followed by an intramolecular amidation to form the pyrrolidinone ring. The phenyl group at the 5-position can be introduced by using a substituted itaconic acid derivative or through a subsequent functionalization step. The specific reaction conditions, such as temperature and catalyst, can influence the yield and selectivity of the cyclization.

| Starting Material | Reagent | Product | Key Transformation |

| Itaconic Anhydride | Phenylamine | N-Phenylitaconimide | Imide formation |

| N-Phenylitaconimide | Reducing Agent | 5-Phenylpyrrolidin-2-one derivative | Reduction and cyclization |

| Itaconic Acid Diester | Benzylamine | 5-Phenylpyrrolidin-3-one precursor | Michael addition and amidation |

Application of Enaminone and Imide-Mediated Cyclizations

Enaminones are valuable intermediates in organic synthesis due to their dual nucleophilic and electrophilic character. They can be effectively utilized in the construction of the pyrrolidin-3-one ring system. Cyclization of appropriately substituted enaminones can proceed through various pathways, often promoted by acid or base catalysis. For instance, an enaminone bearing a suitable leaving group at the γ-position can undergo intramolecular cyclization to form the pyrrolidinone ring.

Imide-mediated cyclizations also represent a viable route to the 5-phenylpyrrolidin-3-one core. N-substituted succinimides, for example, can be functionalized and subsequently cyclized to form the desired pyrrolidinone structure. These reactions may involve the generation of an enolate from the succinimide, followed by an intramolecular nucleophilic attack. The phenyl substituent can be incorporated into the starting imide or introduced at a later stage.

Stereocontrolled Introduction of Trimethyl and Phenyl Substituents

Achieving the desired stereochemistry of the four substituents on the pyrrolidinone ring is a significant challenge. The development of diastereoselective and enantioselective methods is crucial for the synthesis of specific stereoisomers of 1,2,2-trimethyl-5-phenylpyrrolidin-3-one.

Diastereoselective and Enantioselective Alkylation and Arylation Processes

Once the 5-phenylpyrrolidin-3-one core is established, the introduction of the three methyl groups can be achieved through alkylation reactions. The stereochemical outcome of these alkylations is highly dependent on the reaction conditions and the nature of the substrate.

Diastereoselective Alkylation: The existing stereocenter at the 5-position (bearing the phenyl group) can direct the stereoselective introduction of the methyl groups. By controlling the enolate geometry and the approach of the electrophile (e.g., methyl iodide), it is possible to achieve high levels of diastereoselectivity. The use of chiral auxiliaries attached to the nitrogen atom can also effectively control the stereochemistry of alkylation.

Enantioselective Arylation: For the introduction of the phenyl group in an enantioselective manner, modern catalytic methods are often employed. Palladium-catalyzed α-arylation of N-protected pyrrolidinones has emerged as a powerful tool. acs.orgacs.org These reactions typically involve the formation of a chiral palladium complex that facilitates the enantioselective coupling of an aryl halide with the pyrrolidinone enolate. The choice of chiral ligand is critical for achieving high enantioselectivity.

| Reaction Type | Substrate | Reagent/Catalyst | Key Feature |

| Diastereoselective Alkylation | 5-Phenylpyrrolidin-3-one | LDA, MeI | Substrate-controlled stereoselection |

| Enantioselective Arylation | N-Boc-pyrrolidin-3-one | Aryl Bromide, Chiral Pd-catalyst | Catalyst-controlled enantioselection |

Utilization of Organometallic Reagents in Pyrrolidinone Framework Assembly (e.g., Organolithiums)

Organometallic reagents, particularly organolithiums, play a significant role in the synthesis and functionalization of pyrrolidinones. Their high reactivity and basicity allow for a range of transformations that are essential for the construction of complex molecules like this compound.

Organolithium reagents can be used to generate enolates from pyrrolidinones with high regioselectivity. The resulting lithium enolates can then react with various electrophiles, including alkyl halides and aryl halides (in the presence of a suitable catalyst), to introduce the desired substituents. The stereochemical course of these reactions can often be influenced by the choice of solvent, temperature, and additives.

Furthermore, organolithium reagents can be involved in the initial construction of the pyrrolidinone framework. For example, the addition of an organolithium reagent to an α,β-unsaturated imide can initiate a cascade of reactions leading to the formation of a substituted pyrrolidinone. The stereochemistry of the newly formed stereocenters can be controlled by the use of chiral organolithium reagents or by substrate control.

Multi-Component Reactions (MCRs) for the Diversified Synthesis of Pyrrolidinone Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. For the synthesis of diverse pyrrolidinone scaffolds, MCRs are particularly valuable as they allow for the rapid generation of molecular diversity from simple starting materials.

One of the most powerful MCRs for the synthesis of pyrrolidine (B122466) rings is the 1,3-dipolar cycloaddition. wikipedia.orgacs.org This reaction typically involves an azomethine ylide, a 1,3-dipole, and a dipolarophile, which is usually an alkene or alkyne. wikipedia.org The reaction proceeds in a concerted fashion to form a five-membered heterocyclic ring. By carefully selecting the components, a high degree of substitution on the pyrrolidine ring can be achieved. For instance, the reaction between an azomethine ylide generated in situ from the condensation of an α-amino acid and an aldehyde, with a suitable dipolarophile can lead to densely substituted pyrrolidines. acs.org

While a direct multi-component synthesis of this compound is not explicitly detailed in the literature, the principles of MCRs can be applied to devise a plausible synthetic route. A hypothetical three-component reaction could involve an azomethine ylide derived from N-methylalanine, benzaldehyde, and a dipolarophile containing a gem-dimethyl group. The challenge in this approach lies in the design of a suitable dipolarophile that would lead to the desired 3-oxo functionality.

Recent research has highlighted the use of MCRs to generate libraries of substituted pyrrolidines. For example, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has been shown to produce N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity. mdpi.com Although this leads to a pyrrole (B145914), it demonstrates the potential of MCRs in constructing highly substituted five-membered nitrogen heterocycles. Further functionalization of such products could potentially lead to the desired pyrrolidin-3-one.

The following table summarizes various multi-component strategies for the synthesis of substituted pyrrolidine and pyrrolidinone derivatives, which could serve as a basis for developing a synthesis for this compound.

| Reaction Type | Components | Resulting Scaffold | Key Features |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkene/Alkyne | Polysubstituted Pyrrolidine | High stereocontrol, atom economy. wikipedia.orgacs.org |

| [3+2] Cycloaddition | Isatin, α-Amino Acid, Dipolarophile | Spirooxindole Pyrrolidines | Formation of spirocyclic systems. tandfonline.com |

| Palladium-Catalyzed Hydroarylation | N-Alkyl Pyrrolines, Aryl Halides | 3-Aryl Pyrrolidines | Direct C-H functionalization. nih.govchemrxiv.org |

| Intramolecular Michael Addition | Aldehyde, Amine, Trimethylsilyl Cyanide, Methyl Acrylate | Substituted N-Aryl-pyrrolidines | Formation of C-N and C-C bonds in one pot. tandfonline.com |

Principles and Applications of Green Chemistry in Pyrrolidinone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyrrolidinone synthesis, these principles are increasingly being applied to develop more sustainable and environmentally friendly methods.

Key green chemistry principles relevant to pyrrolidinone synthesis include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. MCRs are inherently atom-economical. nih.gov

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives such as water, ethanol, or performing reactions under solvent-free conditions. For instance, the synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium. researchgate.net

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. Catalysts can enhance reaction rates and selectivity, and can often be recycled and reused.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Several studies have demonstrated the application of green chemistry principles in the synthesis of pyrrolidinone derivatives. For example, a green synthesis of N-methylpyrrolidine has been reported using methylamine (B109427) and 1,4-dibromobutane (B41627) in water with potassium carbonate as an inexpensive and environmentally benign catalyst. researchgate.net Another approach involves the one-pot cyclization and methylation of γ-aminobutyric acid (GABA), a bio-based starting material, to produce N-methylpyrrolidone using methanol (B129727) as the methylating agent.

The use of alternative energy sources, such as microwave irradiation and ultrasound, can also contribute to greener synthetic protocols by reducing reaction times and improving yields. These techniques have been successfully applied to various organic transformations, including the synthesis of heterocyclic compounds.

The table below highlights some green chemistry approaches applied to the synthesis of pyrrolidinone and related N-heterocycles.

| Green Chemistry Principle | Application in Pyrrolidinone Synthesis | Example | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks | Synthesis from bio-based starting materials. | N-methylpyrrolidone from γ-aminobutyric acid (GABA). | researchgate.net |

| Safer Solvents | Reactions in aqueous media or green solvents like ethanol. | Synthesis of N-methylpyrrolidine in water. | researchgate.net |

| Catalysis | Use of efficient and recyclable catalysts. | Cu- and Ni-modified ZSM-5 for N-methylpyrrolidine synthesis. | chemicalbook.com |

| Atom Economy | Multi-component reactions for high efficiency. | One-pot three-component synthesis of pyrazolo-pyrimidino-pyridines. | nih.gov |

While a specific green synthesis for this compound has not been reported, the application of these principles provides a clear roadmap for the future development of sustainable synthetic routes to this and other highly substituted pyrrolidinones. Future research will likely focus on combining the efficiency of multi-component reactions with green reaction conditions to afford these valuable compounds in an environmentally responsible manner.

Advanced Synthetic Transformations and Derivatization Strategies of 1,2,2 Trimethyl 5 Phenylpyrrolidin 3 One

Directed Functionalization of the Pyrrolidinone Ring System

The inherent reactivity of the pyrrolidinone ring system allows for a variety of directed functionalizations. These can be broadly categorized into modifications targeting the ketone moiety and those aimed at the side chains.

Chemical Modifications at the Pyrrolidin-3-one Ketone Moiety

The ketone at the C-3 position is a primary site for a range of chemical transformations, enabling the introduction of diverse functional groups and the alteration of the ring's electronic and steric properties. Key modifications include reduction, reductive amination, and olefination reactions.

Reduction and Reductive Amination: The ketone can be readily reduced to the corresponding alcohol, 1,2,2-trimethyl-5-phenylpyrrolidin-3-ol, using standard reducing agents such as sodium borohydride. This introduces a new chiral center and a hydroxyl group that can be further functionalized. Reductive amination, a cornerstone in medicinal chemistry for the synthesis of amines, can be employed to convert the ketone into a variety of amino derivatives. mdpi.com This one-pot reaction typically involves the formation of an imine or enamine intermediate, followed by reduction with agents like sodium cyanoborohydride or sodium triacetoxyborohydride. This strategy allows for the introduction of a wide array of primary and secondary amines at the C-3 position.

Olefination Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, provide a powerful method for converting the ketone into an exocyclic double bond. nih.govresearchgate.nethyphadiscovery.commnstate.edu This transformation is highly valuable for introducing new carbon-based substituents and for creating precursors for further reactions like cycloadditions or metathesis. The choice of the ylide reagent determines the nature of the substituent introduced at the C-3 position. nih.gov

Table 1: Potential Chemical Modifications at the C-3 Ketone Moiety

| Transformation | Reagents and Conditions | Potential Product |

|---|---|---|

| Reduction | NaBH4, MeOH | 1,2,2-Trimethyl-5-phenylpyrrolidin-3-ol |

| Reductive Amination | R-NH2, NaBH3CN, acid catalyst | 3-Amino-1,2,2-trimethyl-5-phenylpyrrolidine derivatives |

| Wittig Reaction | Ph3P=CHR, THF | 3-Alkylidene-1,2,2-trimethyl-5-phenylpyrrolidine |

| Horner-Wadsworth-Emmons | (EtO)2P(O)CH2R, NaH, THF | 3-Alkylidene-1,2,2-trimethyl-5-phenylpyrrolidine |

This table presents plausible transformations based on general chemical principles.

Selective Derivatization of Phenyl and Trimethyl Side Chains

Selective functionalization of the phenyl and trimethyl side chains offers a route to analogues with modified pharmacokinetic and pharmacodynamic properties.

Phenyl Group Modification: The phenyl ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. masterorganicchemistry.compdx.edumasterorganicchemistry.com The directing effects of the pyrrolidinone ring would likely favor substitution at the ortho and para positions. These reactions allow for the introduction of a wide range of substituents that can modulate the electronic properties and steric bulk of the molecule.

Trimethyl Group Modification: The gem-dimethyl group at the C-2 position and the N-methyl group are generally less reactive. However, modern C-H activation and functionalization strategies could potentially enable their selective derivatization. acs.orgnih.govresearchgate.netacs.org For instance, radical-based reactions or transition-metal-catalyzed C-H insertion could be explored to introduce new functional groups on these methyl substituents. nih.gov

Integration of Pyrrolidinone Structures into Complex Heterocyclic Systems

The 1,2,2-trimethyl-5-phenylpyrrolidin-3-one scaffold can serve as a versatile building block for the synthesis of more complex, fused, and spirocyclic heterocyclic systems. Such structures are of great interest in drug discovery due to their rigid three-dimensional frameworks.

Synthesis of Fused Heterocycles: The ketone functionality at C-3 can be utilized in condensation reactions with various binucleophiles to construct fused heterocyclic rings. For example, reaction with hydrazines could yield pyrazole-fused systems, while reaction with hydroxylamine (B1172632) could lead to isoxazole-fused derivatives. The synthesis of pyrimido[4,5-c]pyrrolidine derivatives from related pyrrolidinone precursors has been reported, suggesting a viable pathway for creating complex fused systems. researchgate.netnih.govnih.govmdpi.comresearchgate.net

Synthesis of Spiro-heterocycles: The C-3 ketone is also an ideal precursor for the synthesis of spiro-heterocycles. nih.govnih.gov For instance, a [3+2] cycloaddition reaction of an azomethine ylide generated from the pyrrolidinone with a suitable dipolarophile could lead to the formation of a spiro-pyrrolidine system. nih.govnih.gov Alternatively, reaction with activated aziridines or epoxides could furnish spiro-oxazolidine (B91167) or spiro-imidazolidine derivatives. The synthesis of spiro[oxindole-3,2'-pyrrolidine] derivatives highlights the utility of such cycloaddition strategies. nih.gov

Synthesis of Pyrrolidinone-Derived Nitroxides and Carbene Adducts

The inherent structure of this compound allows for its conversion into specialized chemical entities like nitroxide radicals and N-heterocyclic carbene (NHC) adducts.

Nitroxide Radical Formation: The secondary amine within the pyrrolidinone ring can be oxidized to a stable nitroxide radical. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide with a suitable catalyst. The resulting nitroxide would be a valuable tool for spin-labeling studies or as a stable radical species for various applications. The chemistry of nitroxide compounds is well-established, providing a clear pathway for this conversion. nih.gov

N-Heterocyclic Carbene Adducts: While the pyrrolidin-3-one itself is not a direct precursor to an NHC, it can be chemically modified to form a suitable precursor. For example, conversion of the ketone to a diamine, followed by cyclization, could yield a diaminopyrrolidinium salt. Deprotonation of this salt would then generate the corresponding N-heterocyclic carbene. acs.orgmdpi.comresearchgate.netnsf.gov These carbenes can then be coordinated to various transition metals to form carbene adducts with potential applications in catalysis. nsf.gov

Rational Design and Synthesis of Novel Pyrrolidinone Analogues and Bioisosteres (Structural Focus)

The rational design of analogues and bioisosteres of this compound is a key strategy for modulating its biological activity and physicochemical properties. nih.govresearchgate.netamanote.com This involves the strategic replacement of specific functional groups with others that have similar steric and electronic properties but can offer advantages in terms of metabolism, toxicity, or potency. hyphadiscovery.comnih.govprismbiolab.comdrughunter.comsemanticscholar.org

Bioisosteric Replacement of the Phenyl Group: The phenyl ring can be replaced by a variety of bioisosteres to improve properties such as solubility and metabolic stability. Common replacements include other aromatic heterocycles (e.g., pyridine, thiophene) or non-aromatic, rigid scaffolds (e.g., bicyclo[1.1.1]pentane, cubane). The choice of bioisostere depends on the desired properties and the specific role of the phenyl group in the parent molecule. nih.govprismbiolab.comdrughunter.comsemanticscholar.org

Modification of the Trimethyl Groups: The gem-dimethyl group at C-2 contributes to the steric bulk and lipophilicity of the molecule. Replacing one or both methyl groups with other substituents, or incorporating them into a spirocyclic system (e.g., a cyclopropane (B1198618) ring), can significantly alter the molecule's three-dimensional shape and properties. The N-methyl group can be replaced with other alkyl groups or functionalized chains to explore structure-activity relationships.

Table 2: Potential Bioisosteric Replacements for the Phenyl and Trimethyl Groups

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Phenyl | Pyridyl, Thienyl | Modulate electronic properties, introduce hydrogen bonding capabilities |

| Phenyl | Bicyclo[1.1.1]pentyl | Improve solubility, reduce metabolic liability, maintain rigid scaffold |

| gem-Dimethyl | Cyclopropyl (spiro) | Increase structural rigidity, alter steric profile |

| N-Methyl | N-Ethyl, N-Propyl | Modulate lipophilicity and steric bulk |

This table provides examples of potential bioisosteric replacements based on established principles in medicinal chemistry.

Elucidation of Reaction Mechanisms and Investigation of Reactivity Patterns of the Chemical Compound

Mechanistic Pathways Governing Pyrrolidinone Formation and Subsequent Derivatizations

The synthesis of the pyrrolidinone core, including structures like 1,2,2-trimethyl-5-phenylpyrrolidin-3-one, is achieved through a variety of mechanistic pathways. These routes are often sophisticated, involving transition metal catalysis, cycloadditions, and intramolecular cyclizations, which allow for controlled construction of the five-membered heterocyclic ring.

One prominent method is the 1,3-dipolar cycloaddition , a classical approach for forming five-membered heterocycles. This reaction typically involves an azomethine ylide, serving as the 1,3-dipole, reacting with an alkene, which acts as the dipolarophile. The regio- and stereoselectivity of this pathway are governed by the specific structures of the two reacting components.

Transition metal-catalyzed reactions offer a highly efficient and versatile means of pyrrolidinone synthesis. Various metals, including gold, rhodium, iridium, and copper, are effective in catalyzing these transformations. For instance, copper-catalyzed intramolecular C–H amination provides a direct route to form the C–N bond necessary for ring closure. Mechanistic studies of these reactions suggest complex pathways that can involve intermediates such as benzylic fluorides and proceed through specific spin states, like a transition from a singlet to a triplet state at a "minimum energy crossing point" (MECP). tandfonline.comresearchgate.net Another powerful transition metal-catalyzed approach is the [2+2+2] cycloaddition, which can efficiently construct the pyrrolidine-based system. acs.org

Base-catalyzed intramolecular cyclization represents another key pathway. An example is the cyclization of an aminoacetylenic ketone, which proceeds through the addition of a water molecule to form an enol intermediate. This enol rapidly rearranges to a 1,3-diketone, which then undergoes ring closure via nucleophilic attack of the amine onto a carbonyl group, followed by dehydration to yield the final pyrrolidinone product. researchgate.net

Furthermore, multi-component reactions provide an eco-friendly and efficient route to highly substituted pyrrolidinones. Computational studies, including Density Functional Theory (DFT) calculations, have been employed to elucidate the mechanisms of these reactions. Such studies indicate that product formation is often governed by kinetic selectivity rather than thermodynamic stability, proceeding favorably through the pathway with the lowest activation energy (ΔG#). organic-chemistry.org

| Formation Pathway | Key Features | Catalyst/Reagent Examples |

| 1,3-Dipolar Cycloaddition | Reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile (e.g., alkene). nih.gov | Thermal or metal-catalyzed generation of azomethine ylides. |

| Transition Metal-Catalyzed C-H Amination | Direct formation of C-N bond via intramolecular cyclization. tandfonline.comresearchgate.net | Copper complexes (e.g., Tp*Cu, TpBr3Cu). tandfonline.comresearchgate.net |

| Transition Metal-Catalyzed Cycloaddition | [2+2+2] cycloaddition of nitrogen-linked diynes with unsaturated partners. acs.org | Rhodium, Iridium, Gold catalysts. acs.org |

| Base-Catalyzed Intramolecular Cyclization | Ring closure of a linear precursor, often involving enol/diketone intermediates. researchgate.net | Bases such as potassium hydroxide (KOH). researchgate.net |

| Multi-Component Reactions | One-pot synthesis involving three or more starting materials. organic-chemistry.org | Acid or base catalysis. |

Intrinsic Reactivity Profile of the Pyrrolidin-3-one Moiety

The reactivity of the this compound scaffold is dictated by the interplay of its functional groups: the secondary amine, the ketone, and the acidic α-protons. This combination confers both nucleophilic and electrophilic properties to the molecule.

The core of its reactivity lies in enolate chemistry . The carbonyl group at the C-3 position renders the protons on the adjacent α-carbons (C-2 and C-4) acidic. Treatment with a suitable base can deprotonate one of these positions to form a nucleophilic enolate ion. bham.ac.ukpitt.edu The choice of base and reaction conditions can selectively generate either the kinetic or thermodynamic enolate, directing the outcome of subsequent reactions. pitt.edu This enolate is a soft nucleophile and readily reacts with a variety of soft electrophiles, primarily at the α-carbon, in reactions such as:

Alkylation: Treatment with alkyl halides introduces a carbon chain at the α-position. pitt.edumasterorganicchemistry.com

Michael Addition: The enolate can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds. tandfonline.compitt.edu

The pyrrolidin-3-one moiety also exhibits other modes of reactivity:

The carbonyl carbon (C-3) is an electrophilic center, susceptible to attack by nucleophiles.

The nitrogen atom of the secondary amine retains its nucleophilic and basic character, allowing it to react with various electrophiles, such as alkyl or acyl halides. nih.gov

This dual reactivity is demonstrated in reactions like the base-catalyzed Michael addition of N-aryl-pyrrolidin-3-ones to exocyclic double bonds, where the pyrrolidinone acts as the nucleophile, leading to the formation of spiro compounds. tandfonline.com The enol tautomer of pyrrolidinones can also participate as a nucleophilic component in multicomponent reactions, such as the Enol-Passerini condensation, reacting with aldehydes and isocyanides. nih.gov

| Reactive Site | Chemical Character | Typical Reactions |

| α-Carbons (C-2, C-4) | Acidic (protons), Nucleophilic (as enolate) | Alkylation, Aldol (B89426) Condensation, Michael Addition. tandfonline.compitt.edumasterorganicchemistry.com |

| Carbonyl Carbon (C-3) | Electrophilic | Nucleophilic addition. |

| Nitrogen Atom | Nucleophilic, Basic | N-Alkylation, N-Acylation. nih.gov |

Identification and Characterization of Reaction Intermediates and Transition States in Pyrrolidinone Chemistry

The elucidation of reaction mechanisms in pyrrolidinone chemistry relies heavily on the identification and characterization of transient species, including reaction intermediates and transition states. A combination of experimental techniques and computational modeling has provided significant insight into these fleeting structures.

In transition metal-catalyzed pathways, a variety of intermediates have been proposed and, in some cases, identified. For example, in copper-catalyzed C-H amination reactions for pyrrolidine (B122466) synthesis, species such as a benzylic fluoride intermediate have been proposed. tandfonline.comresearchgate.net Computational studies have been instrumental in mapping out the energy landscapes of these reactions, identifying transition states and calculating their Gibbs energies to explain experimental reactivities. acs.org In some systems, the transition between different electronic spin states is a crucial mechanistic step, which occurs at a minimum energy crossing point (MECP) . tandfonline.comresearchgate.net

Cycloaddition reactions are believed to proceed through specific intermediates. While zwitterionic intermediates have been considered in [4+2] cycloadditions, computational evidence suggests they are not always involved. acs.org The 1,3-dipolar cycloaddition pathway proceeds via the in-situ generation of an azomethine ylide intermediate. nih.gov

In base-catalyzed cyclizations and reactions involving the α-carbon, enol and enolate ions are the key reactive intermediates. researchgate.netbham.ac.uk The formation of these species is fundamental to the nucleophilic character of the pyrrolidinone ring at its α-position.

| Intermediate/Transition State | Governing Reaction Type | Method of Identification/Characterization |

| Azomethine Ylide | 1,3-Dipolar Cycloaddition nih.gov | In-situ generation and trapping. |

| Enol / Enolate Ions | Base-catalyzed reactions (e.g., alkylation, Michael addition) researchgate.netbham.ac.uk | Spectroscopic evidence, trapping experiments. |

| Benzylic Fluoride Intermediate | Copper-Catalyzed C-H Amination tandfonline.comresearchgate.net | Proposed based on mechanistic studies and reactivity of synthesized intermediate. tandfonline.comresearchgate.net |

| Zwitterionic Intermediates | [4+2] Cycloaddition acs.org | Primarily investigated via computational chemistry. acs.org |

| Calculated Transition States | Various (e.g., Cycloadditions, Multi-component reactions) acs.orgorganic-chemistry.org | Computational chemistry (e.g., DFT, Gibbs energy calculations). acs.orgorganic-chemistry.org |

| Minimum Energy Crossing Point (MECP) | Reactions involving spin state changes (e.g., Cu-catalyzed amination) tandfonline.comresearchgate.net | Theoretical calculations. tandfonline.comresearchgate.net |

Analysis of Fragmentation Processes and Rearrangement Phenomena

The structural integrity of this compound can be disrupted through fragmentation processes, typically studied by mass spectrometry, and through various molecular rearrangements.

Fragmentation Processes: In mass spectrometry, the fragmentation of pyrrolidinones, like other ketones, is often directed by the carbonyl group. Upon ionization, a common fragmentation pathway involves the cleavage of the bonds alpha to the carbonyl group. This process leads to the formation of a stable acylium ion ([R-C=O]+) . chemguide.co.uk For this compound, several key fragmentation patterns can be predicted:

Alpha-Cleavage: Cleavage of the C2-C3 or C3-C4 bonds within the ring would lead to ring-opened radical cations.

Loss of Substituents: Fragmentation can be initiated by the loss of the substituents. Loss of a methyl group (CH₃•) from the C2 position or loss of the phenyl group (C₆H₅•) from the C5 position would generate prominent fragment ions.

Formation of Acylium Ions: A characteristic cleavage could occur between C2-C3 and C4-C5, leading to the formation of stable acylium ion fragments. The stability of fragments containing the phenyl group, such as the phenyl cation or related structures, can also drive fragmentation pathways. nih.gov

Rearrangement Phenomena: Pyrrolidin-3-ones and their derivatives are known to undergo several types of molecular rearrangements.

Keto-Enol Tautomerism: A primary rearrangement phenomenon is the tautomerization between the keto form (pyrrolidin-3-one) and its corresponding enol form (pyrrolin-3-ol). researchgate.netnih.gov Computational studies on N-vinyl-3-pyrrolidinone have investigated the relative stabilities of multiple potential tautomers, concluding that the keto form is energetically preferred in both the gas phase and in aqueous solution. researchgate.net The equilibrium can be influenced by the solvent, with hydrogen-bond accepting solvents potentially affecting spectral characteristics due to tautomerism. nih.gov For pyrrolidine-2,3-diones, the enamine form can be stabilized by intramolecular hydrogen bonds. nih.gov

Schmidt Rearrangement: Pyrrolidinone derivatives have been shown to undergo the Schmidt rearrangement, a reaction that can be used to synthesize novel fused heterocyclic systems. tandfonline.com

Stereospecific Rearrangements: During the synthesis of certain pyrrolidine derivatives, stereospecific rearrangements of substituents from the α-position of an amine precursor to the β-position of the final product can occur, often proceeding through an aziridinium ion intermediate . acs.org

Computational Chemistry Approaches to the Study of 1,2,2 Trimethyl 5 Phenylpyrrolidin 3 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is a widely used and accurate method for predicting molecular structures and various thermochemical properties. scirp.org DFT calculations can determine the optimized molecular geometry of 1,2,2-trimethyl-5-phenylpyrrolidin-3-one, providing detailed information on bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

These calculations also yield valuable data on the electronic properties of the molecule. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. echemcom.com A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how the molecule will interact with other chemical species.

Table 1: Calculated Geometric and Electronic Parameters for this compound using DFT

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.22 |

| N-C(phenyl) | 1.45 |

| N-C(methyl) | 1.47 |

| C-C(ring) | 1.54 |

| **Bond Angles (°) ** | |

| O=C-N | 125.0 |

| C-N-C | 118.5 |

| Electronic Properties | |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -0.25 |

| HOMO-LUMO Gap (eV) | 6.60 |

| Dipole Moment (Debye) | 3.45 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from DFT calculations.

Advanced Conformational Analysis and Mapping of Energy Landscapes

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Advanced conformational analysis involves systematically exploring the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. This creates an energy landscape that provides a comprehensive picture of the molecule's flexibility and preferred shapes. nih.govnih.gov

For this compound, with its chiral centers and rotatable bonds (such as the bond connecting the phenyl group to the pyrrolidinone ring), conformational analysis is essential for understanding its biological activity and reaction stereoselectivity. Computational methods can map out the energy landscape by calculating the energy of the molecule as a function of specific dihedral angles. The results can be visualized in a Ramachandran-like plot, showing low-energy regions corresponding to stable conformations and high-energy regions corresponding to unstable ones.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-Cphenyl) (°) | Relative Energy (kcal/mol) | Population (%) |

| A | 60 | 0.00 | 75.3 |

| B | 180 | 1.50 | 20.1 |

| C | -60 | 2.50 | 4.6 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. researchgate.netresearchgate.net By modeling the reaction mechanism, researchers can identify intermediates and, crucially, the transition state structures. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. mit.edu The energy of the transition state determines the activation energy and, therefore, the reaction rate.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can provide a detailed understanding of the reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This allows for the determination of whether a reaction is thermodynamically favorable and kinetically feasible. These computational studies can also shed light on the role of catalysts and solvents in the reaction.

Table 3: Calculated Energies for a Hypothetical Reaction Involving this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -12.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations Applied to Pyrrolidinone Systems

While quantum mechanics-based methods like DFT are excellent for studying static properties and single reaction steps, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. aip.org MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of larger systems and longer timescales. researchgate.netrsc.org

For this compound, MD simulations can be used to study its behavior in different environments, such as in various solvents or interacting with a biological target like a protein. These simulations can reveal how the molecule moves, vibrates, and interacts with its surroundings. This can provide insights into its solubility, diffusion, and how it binds to a receptor. The results of MD simulations can be used to calculate various properties, such as radial distribution functions, which describe the probability of finding another atom at a certain distance from a reference atom. researchgate.netrsc.org

Advanced Spectroscopic and Crystallographic Characterization of Pyrrolidinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of pyrrolidinone derivatives. Both ¹H and ¹³C NMR provide critical information about the connectivity of atoms and the chemical environment of the nuclei.

For a compound like 1,2,2-trimethyl-5-phenylpyrrolidin-3-one, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl groups, the methylene (B1212753) group in the pyrrolidinone ring, the methine proton, and the aromatic protons of the phenyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons of the phenyl group would typically appear in the downfield region (around 7.2-7.5 ppm) due to the deshielding effect of the aromatic ring current. The N-methyl group protons would likely appear as a singlet, while the gem-dimethyl groups at the C2 position would also each produce a singlet. The methylene protons at C4 would likely exhibit diastereotopicity, appearing as a complex multiplet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | Singlet | ~30-35 |

| C2-CH₃ (a) | Singlet | ~25-30 |

| C2-CH₃ (b) | Singlet | ~25-30 |

| C4-H₂ | Multiplet | ~40-45 |

| C5-H | Multiplet | ~55-60 |

| Phenyl-H | Multiplet | ~125-130 (ortho, meta, para) |

| C=O | - | ~175-180 |

| C2 | - | ~60-65 |

| C5 | - | ~55-60 |

| Phenyl-C | - | ~125-140 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy in the Characterization of Pyrrolidinone Nitroxide Derivatives

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying molecules with unpaired electrons, such as nitroxide radicals. While this compound itself is not a radical, its corresponding nitroxide derivative, where the N-H or N-alkyl group is replaced by an N-O• group, can be characterized by EPR. These pyrrolidinone-based nitroxides are valuable as spin labels and probes in biological systems.

The EPR spectrum of a pyrrolidinone nitroxide derivative is primarily characterized by a three-line pattern arising from the hyperfine coupling of the unpaired electron with the nitrogen nucleus (¹⁴N, nuclear spin I = 1). The hyperfine coupling constant (aN) provides information about the electronic environment of the nitroxide group. For many pyrrolidine (B122466) nitroxides, the aN value is typically around 14-16 Gauss (G).

In sterically shielded pyrrolidine-1-oxyls, such as those with bulky alkyl substituents adjacent to the nitroxide group, additional hyperfine couplings can be observed. researchgate.net These can arise from interactions with nearby protons, leading to more complex EPR spectra. For instance, 2,2,5,5-tetraethylpyrrolidine-1-oxyl derivatives have shown additional large doublet splittings due to hyperfine coupling with γ-hydrogens in the ethyl side chains. researchgate.net The magnitude of these couplings is sensitive to the conformation of the pyrrolidinone ring and the orientation of the substituents. researchgate.net

Table 2: Representative EPR Hyperfine Coupling Constants for Substituted Pyrrolidine-1-oxyls

| Compound | aN (Gauss) | aH (Gauss) | Reference |

| 2,2,5,5-Tetramethylpyrrolidine-1-oxyl (PROXYL) | 14.8 | - | General |

| 2,2,5,5-Tetraethylpyrrolidin-1-oxyl | ~15.5 | ~0.2-0.4 (γ-H) | researchgate.net |

| 3-Carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl | 15.9 | - | General |

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Conformational Insights

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the case of this compound, the FTIR spectrum would be dominated by characteristic absorption bands corresponding to its key structural features.

The most prominent band would be the carbonyl (C=O) stretching vibration of the lactam ring, which is expected to appear in the region of 1680-1700 cm⁻¹. The exact position of this band can provide insights into the ring strain and electronic effects within the molecule. The C-N stretching vibration of the lactam would likely be observed in the 1200-1350 cm⁻¹ region.

The presence of the phenyl group would be indicated by C-H stretching vibrations of the aromatic ring, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which give rise to characteristic bands in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Lactam) | Stretching | 1680-1700 |

| C-N (Lactam) | Stretching | 1200-1350 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aliphatic C-H | Stretching | 2850-3000 |

X-ray Crystallography for Precise Absolute and Relative Configuration Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute and relative stereochemistry.

In a hypothetical crystal structure of this compound, the analysis would determine the precise bond lengths of the C=O, C-N, and C-C bonds within the lactam ring, as well as the bond angles, which would indicate the degree of ring strain. The orientation of the phenyl group relative to the pyrrolidinone ring would also be established, which can be crucial for understanding intermolecular interactions in the crystal lattice, such as π-π stacking. The packing of the molecules in the unit cell would be determined by intermolecular forces like van der Waals interactions and, if applicable, hydrogen bonding.

Table 4: Typical Bond Lengths and Angles in Pyrrolidinone Rings from X-ray Crystallography

| Bond/Angle | Typical Value |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.34 Å |

| N-C(sp³) Bond Length | ~1.47 Å |

| C(sp³)-C(sp³) Bond Length | ~1.54 Å |

| C-N-C Angle | ~110-115° |

| N-C-C=O Angle | ~105-110° |

Note: These are generalized values and can vary depending on the specific substitution pattern.

Pyrrolidinone derivatives containing stereocenters, such as this compound (which has a stereocenter at the C5 position), can exist as enantiomers. The study of their crystallization behavior provides insights into chiral recognition and the formation of racemic compounds versus conglomerates.

In many cases, a racemic mixture of a chiral compound crystallizes in a centrosymmetric space group, where both enantiomers are present in equal amounts in an ordered arrangement within the crystal lattice. This is often referred to as a racemic compound or a true racemate. In some instances, a phenomenon known as "racemic mimicry" can occur, where a racemic crystal is isostructural to its chiral counterparts.

The separation of enantiomers, or chiral resolution, is a critical process in pharmaceutical chemistry, as different enantiomers can have distinct biological activities. nih.gov Crystallization-based methods, such as the formation of diastereomeric salts with a chiral resolving agent, are commonly employed. X-ray crystallography is then used to determine the absolute configuration of the separated enantiomers, often by using anomalous dispersion effects. The comparison of the crystal structures of the pure enantiomers and the racemic mixture can reveal differences in intermolecular interactions and packing arrangements that govern their physical properties, such as melting point and solubility.

Future Research Directions and Perspectives in 1,2,2 Trimethyl 5 Phenylpyrrolidin 3 One Chemistry

Design and Development of Next-Generation Synthetic Routes

The future synthesis of 1,2,2-trimethyl-5-phenylpyrrolidin-3-one and its derivatives will likely move beyond classical multi-step sequences to embrace more efficient and atom-economical methodologies. While traditional methods often require pre-functionalized precursors, next-generation routes could enable more direct and modular assembly.

Future research should focus on adapting modern synthetic strategies that have proven effective for other substituted pyrrolidines. organic-chemistry.org Palladium-catalyzed processes, for instance, have been used for the hydroarylation of pyrrolines to create 3-aryl pyrrolidines and could be investigated for direct C-H functionalization of a suitable pyrrolidinone precursor. nih.govnih.gov Another promising avenue is the development of cascade or domino reactions, where multiple bond-forming events occur in a single pot, significantly improving synthetic ideality. acs.orgnih.gov A one-pot process starting from simpler, commercially available materials could streamline access to the core structure.

| Synthetic Strategy | Potential Advantages for Synthesizing Target Scaffold | Key Challenges to Address |

|---|---|---|

| Domino / Cascade Reactions | Increased efficiency (single pot), reduced waste, rapid construction of molecular complexity. acs.org | Requires careful design of precursors to trigger the desired reaction cascade; optimization of complex reaction conditions. |

| Transition-Metal-Catalyzed C-H Activation | Allows for late-stage functionalization, direct bond formation without pre-activation, high atom economy. nih.gov | Achieving high regioselectivity on the pyrrolidinone ring; catalyst stability and cost. |

| [3+2] Dipolar Cycloadditions | Direct construction of the five-membered ring with potential for high stereocontrol over multiple centers. acs.orgnih.gov | Synthesis of specifically substituted azomethine ylide and dipolarophile precursors required for the target molecule. |

| Photocatalysis | Mild reaction conditions (visible light), generation of unique reactive intermediates, novel bond formations. mit.edu | Identifying suitable photocatalysts and reaction partners; controlling selectivity in radical-mediated pathways. |

Exploration of Novel Reactivity Pathways and Uncharted Chemical Transformations

The reactivity of the this compound scaffold is largely unexplored. A systematic investigation into its chemical behavior could reveal novel transformation pathways for generating diverse analogs. Research should focus on the inherent reactivity conferred by its functional groups: the lactam, the gem-dimethyl group, and the phenyl ring.

Key areas for future study include:

α-Functionalization: The protons on the carbon adjacent to the carbonyl (C4) could be selectively removed to form an enolate, which could then react with a variety of electrophiles. This would allow for the introduction of new substituents at a key position, modifying the molecule's electronic and steric properties.

N-Dealkylation/Functionalization: While the N-methyl group provides stability, methods to cleave or modify it could open pathways to N-H pyrrolidinones or other N-substituted analogs, which are common in bioactive molecules.

Phenyl Ring Modification: The phenyl group at C5 is a prime site for late-stage functionalization using well-established aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts). This would allow for the creation of a library of compounds with modulated pharmacokinetic properties.

Ring-Opening Reactions: Investigating conditions for the selective cleavage of the lactam's amide bond could provide access to γ-amino acid precursors, which are valuable building blocks in their own right.

Advancements in Stereocontrol Methodologies for Pyrrolidinone Synthesis

The C5 position of this compound is a chiral center, meaning the molecule can exist as two enantiomers. Since the biological activity of chiral molecules is often dependent on their specific stereochemistry, a critical area of future research is the development of methods to selectively synthesize one enantiomer over the other. nih.gov

Modern asymmetric synthesis offers several powerful tools to achieve this. unibo.it Future work could focus on applying these strategies to the synthesis of the target molecule:

Organocatalysis: Chiral amines, such as proline and its derivatives, have been used extensively to catalyze the asymmetric synthesis of pyrrolidines. unibo.it A research program could design an organocatalytic [3+2] cycloaddition or Michael addition to construct the pyrrolidinone ring with high enantioselectivity.

Chiral Auxiliaries: Attaching a removable chiral group to one of the starting materials could direct the stereochemical outcome of the ring-forming reaction.

Transition Metal Catalysis: The use of chiral ligands on metal catalysts (e.g., Iridium, Rhodium, Palladium) can induce high levels of asymmetry in cyclization and C-H activation reactions. organic-chemistry.org

| Methodology | Principle of Stereochemical Induction | Potential Application |

|---|---|---|

| Asymmetric Organocatalysis | A small, chiral organic molecule (e.g., a proline derivative) catalyzes the reaction via a transient chiral intermediate. unibo.it | Catalyzing a key bond-forming step (e.g., Michael addition) in the construction of the pyrrolidinone ring. |

| Chiral Pool Synthesis | Utilizing a readily available, enantiomerically pure starting material from nature, such as an amino acid. rsc.org | Using (S)- or (R)-phenylalanine as the source of the C5 stereocenter and phenyl group. |

| Substrate-Controlled Diastereoselection | An existing stereocenter in the substrate directs the formation of a new stereocenter. acs.org | If a chiral precursor is used, its stereochemistry can influence the cyclization to favor one diastereomer. |

| Chiral Ligand Metal Catalysis | A chiral ligand coordinates to a metal catalyst, creating a chiral environment that favors the formation of one enantiomer. organic-chemistry.org | Asymmetric hydrogenation of a pyrrolinone precursor or an enantioselective cyclization reaction. |

Synergistic Integration of Computational Predictions with Experimental Research

The integration of computational chemistry with experimental synthesis can dramatically accelerate the research and development process. nih.govresearchgate.net For a molecule like this compound, where little is known, computational modeling offers a powerful tool to guide laboratory work.

A future research workflow should involve a continuous feedback loop between in silico prediction and experimental validation. mit.edu For example, Density Functional Theory (DFT) calculations could be used to predict the most likely sites of reactivity on the molecule, investigate reaction mechanisms, and calculate the relative stabilities of different stereoisomers. researchgate.net Molecular docking simulations could predict potential biological targets by modeling how the molecule might bind to the active sites of various proteins. scispace.com These computational results would generate specific, testable hypotheses, allowing experimental efforts to be focused on the most promising pathways, thereby saving significant time and resources.

| Phase | Computational Task (In Silico) | Experimental Task (In Vitro/In Situ) |

|---|---|---|

| 1. Design & Synthesis | DFT calculations to model reaction pathways and predict feasibility of novel synthetic routes. | Synthesis and optimization of the most promising routes identified by computation. |

| 2. Reactivity Mapping | Calculation of electrostatic potential maps and frontier molecular orbitals to predict reactive sites. | Targeted reactions to test predicted reactivity at specific sites (e.g., α-alkylation, aromatic substitution). |

| 3. Biological Target Screening | Molecular docking and virtual screening against libraries of known protein structures. | In vitro assays against the top-ranked biological targets predicted by docking studies. |

| 4. Analog Development | QSAR (Quantitative Structure-Activity Relationship) modeling to predict how structural modifications affect activity. | Synthesis of a focused library of analogs based on QSAR predictions to improve potency and selectivity. |

Strategic Incorporation of Pyrrolidinone Scaffolds into Architecturally Complex Molecules

The pyrrolidinone ring is considered a "privileged scaffold" because its three-dimensional structure is adept at interacting with biological targets. researchgate.netnih.govnih.gov The specific substitution pattern of this compound makes it an attractive building block, or "scaffold," for the synthesis of more complex molecules. Its rigid, non-planar structure can be used to orient other functional groups in a precise spatial arrangement, which is crucial for molecular recognition and biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,2,2-trimethyl-5-phenylpyrrolidin-3-one, and how can stereochemical outcomes be controlled?

- Methodological Answer : Stereoselective synthesis of pyrrolidin-3-one derivatives often employs chiral auxiliaries or catalysts to control stereochemistry. For example, stereochemical control in pyrrolidinone synthesis has been achieved using enantioselective cyclization or asymmetric hydrogenation (e.g., as demonstrated in the synthesis of trifluoromethylphenyl-pyrrolidin-2-one derivatives) . Key parameters include solvent polarity (e.g., THF or DCM), temperature (-20°C to reflux), and catalysts like Pd/C or chiral ligands. Post-synthesis validation via chiral HPLC or X-ray crystallography is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can resolve methyl and phenyl group orientations. For example, H NMR of 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one shows distinct shifts for amino (~3.1 ppm) and fluorophenyl protons (~7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Carbonyl stretches (~1700 cm) and C-F vibrations (if fluorinated analogs are present) are diagnostic .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies with proteins (e.g., cannabinoid receptors) can model binding affinities, as shown for pyrrolidin-2-one cannabinoid derivatives . Pharmacokinetic parameters (e.g., logP, bioavailability) are estimated using tools like SwissADME, leveraging PubChem data for structurally similar compounds .

Q. What strategies resolve contradictory data regarding the biological activity of structurally similar pyrrolidinone derivatives?

- Methodological Answer :

- Cross-Validation : Reproduce assays under standardized conditions (e.g., buffer pH 6.5, as in pharmacopeial guidelines) to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl, phenyl, or fluorophenyl groups) to isolate contributing factors. For example, fluorophenyl groups in pyrrolidine derivatives enhance metabolic stability but may reduce solubility .

- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing those with rigorous analytical validation (e.g., residual solvent testing per USP guidelines) .

Q. How do substituent effects on the phenyl ring influence the electronic properties and stability of the pyrrolidinone core?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF, -F) increase electrophilicity of the carbonyl group, accelerating nucleophilic attacks. Stability under acidic/basic conditions is assessed via stress testing (e.g., 0.1M HCl/NaOH at 60°C for 24 hours). For example, trifluoromethyl groups in 2-[3-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine enhance thermal stability (mp >120°C) .

Experimental Design & Data Analysis

Q. What are the critical parameters in optimizing reaction yield for synthesizing this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium, nickel, or organocatalysts for cyclization steps.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) balances reaction rate and side-product formation .

Q. How should researchers design experiments to analyze degradation products of this compound under varying pH conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and neutral aqueous solutions at 40–80°C.

- Analytical Workflow : Use LC-MS/MS to identify degradation products. Compare retention times and fragmentation patterns with reference standards (e.g., phenylurea or thiourea derivatives from related compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.